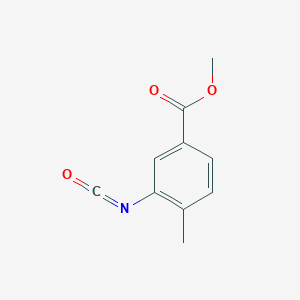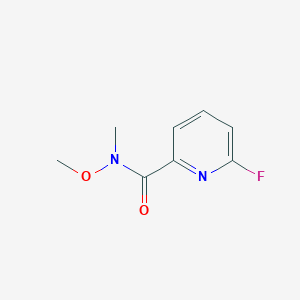
methyl 3-isocyanato-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-isocyanato-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isocyanato-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with phosgene or a phosgene equivalent to form the isocyanate group. The methyl ester group is introduced through esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
methyl 3-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis of the ester group.
科学的研究の応用
methyl 3-isocyanato-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of methyl 3-isocyanato-4-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and carbamates. These reactions are often used to modify the properties of molecules and materials .
類似化合物との比較
Similar Compounds
Methyl 3-isocyanatobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-isocyanatobenzoate: Isomer with the isocyanate group in a different position on the benzene ring.
Methyl 2-isocyanatobenzoate: Another isomer with the isocyanate group in a different position.
Uniqueness
methyl 3-isocyanato-4-methylbenzoate is unique due to the presence of both the isocyanate and methyl ester groups, which provide distinct reactivity and versatility in organic synthesis. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
methyl 3-isocyanato-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3 |
InChIキー |
DKMIWOVCPZAWBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Acetamidothieno[3,2-b]pyridine](/img/structure/B8714532.png)



![2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-2-yl}-6-fluoro-5-nitro-1H-indole](/img/structure/B8714564.png)


![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)

